

trans-R-138727 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: trans-R-138727

Cat. No.: B12322834

Get Quote

An In-depth Technical Guide to trans-R-138727

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **trans-R-138727**, a key active metabolite of the antiplatelet prodrug Prasugrel. This document details its chemical properties, mechanism of action, relevant experimental protocols, and associated signaling pathways to support research and development activities in the fields of pharmacology and cardiovascular therapeutics.

Core Data Presentation

trans-R-138727 is the trans isomer of R-138727, the pharmacologically active metabolite responsible for the antiplatelet effects of Prasugrel.[1] The fundamental physicochemical properties of **trans-R-138727** are summarized in the table below.



Property	Value	Reference
CAS Number	239466-74-1	[1][2][3]
Molecular Formula	C18H20FNO3S	[1][2][3]
Molecular Weight	349.42 g/mol	[1][2][3]
Appearance	White to Light Yellow Solid	[2]
Synonyms	Prasugrel Metabolite	[2][3]

Mechanism of Action

trans-R-138727 is an irreversible antagonist of the P2Y12 receptor, a crucial component in the process of platelet activation and aggregation.[1][4] The parent drug, Prasugrel, is a prodrug that undergoes hepatic metabolism to form its active metabolite, R-138727.[5][6] This active metabolite, which includes the **trans-R-138727** isomer, selectively and irreversibly binds to the P2Y12 purinergic receptors on the surface of platelets.[5][7]

The binding of R-138727 to the P2Y12 receptor has been shown to involve interactions with specific cysteine residues, namely Cys97 in the third transmembrane domain and Cys175 in the second extracellular loop.[7] This covalent binding prevents adenosine diphosphate (ADP) from binding to the P2Y12 receptor, thereby blocking ADP-mediated activation of the glycoprotein GPIIb/IIIa complex.[5] The ultimate effect is the inhibition of platelet aggregation for the lifespan of the platelet.[6]

Experimental Protocols

The following section details methodologies for key experiments involving **trans-R-138727**, synthesized from available literature.

3.1. In Vivo Solubility Preparation for Animal Studies

For in vivo experiments, achieving appropriate dissolution of **trans-R-138727** is critical. A common protocol involves the use of a co-solvent system.

 Objective: To prepare a clear and stable solution of trans-R-138727 for administration in animal models.



- Methodology:
 - Initially, prepare a stock solution of trans-R-138727 in Dimethyl Sulfoxide (DMSO).
 - Sequentially add the following co-solvents in the specified volumetric ratios to the stock solution:
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
 - The final concentration of DMSO in the formulation should be 10%.
 - If precipitation or phase separation occurs, gentle heating and/or sonication can be applied to aid dissolution.
 - It is recommended to prepare the working solution for in vivo experiments freshly on the day of use to ensure stability and efficacy.[1]
- 3.2. In Vitro P2Y12 Receptor Function Assay

The functional activity of **trans-R-138727** as a P2Y12 receptor inhibitor can be assessed in a cellular context.

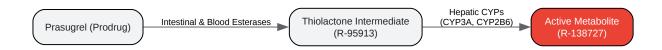
- Objective: To determine the inhibitory effect of **trans-R-138727** on P2Y12 receptor signaling.
- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.
 [7]
- Methodology:
 - Culture the P2Y12-expressing CHO cells under standard conditions.
 - Pre-incubate the cells with varying concentrations of R-138727.
 - Stimulate the cells with forskolin to induce the production of cyclic AMP (cAMP).



- Challenge the cells with the P2Y12 receptor agonist, 2-methylthio-ADP (2-MeSADP),
 which normally inhibits forskolin-stimulated cAMP production.[7]
- Measure the intracellular cAMP levels using a suitable assay kit.
- The potency of R-138727 is determined by its ability to block the 2-MeSADP-mediated inhibition of cAMP production. A half-maximal inhibitory concentration (IC50) of below 1 μM is indicative of potent activity.[7]

Visualizations: Signaling Pathways and Metabolic Activation

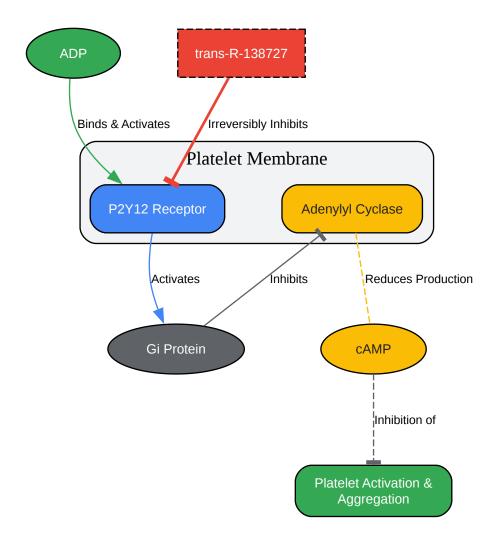
The following diagrams illustrate the key pathways related to trans-R-138727.



Click to download full resolution via product page

Caption: Metabolic activation pathway of Prasugrel to its active form, R-138727.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. trans R-138727, (Prasugrel Metabolite) -(>85%)(Mixture of ... [cymitquimica.com]
- 3. trans R-138727 (Prasugrel Metabolite) SRIRAMCHEM [sriramchem.com]
- 4. medchemexpress.com [medchemexpress.com]



- 5. go.drugbank.com [go.drugbank.com]
- 6. Prasugrel StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [trans-R-138727 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12322834#trans-r-138727-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com